molecular formula C13H12N4O3 B2571561 N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-76-7

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B2571561
CAS No.: 338753-76-7
M. Wt: 272.264
InChI Key: MNLZEGLFNSDEOK-UHFFFAOYSA-N
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Description

N'-[(4-Nitrobenzyl)oxy]-2-pyridinecarboximidamide is a synthetic organic compound featuring a pyridine ring substituted at the 2-position with a carboximidamide group. The amidine moiety is further functionalized with a 4-nitrobenzyloxy substituent. This structure confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZEGLFNSDEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and pyridinecarboximidamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the benzyl ether linkage.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl derivatives.

    Reduction: Formation of 4-aminobenzyl derivatives.

    Substitution: Formation of phenol and pyridinecarboximidamide derivatives.

Scientific Research Applications

Chemistry

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biology

This compound has been investigated as a biochemical probe due to its ability to interact with specific biological targets. The presence of the nitrobenzyl group can lead to the formation of reactive intermediates that covalently modify target proteins, enhancing its utility in biological research.

Medicine

Research has explored the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit selective cytotoxicity against various cancer cell lines and could be effective against multi-drug resistant strains of pathogens.

Data Tables

Activity TypeDescription
AntimicrobialEffective against several bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
MechanismProtein modification via reactive intermediates

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated that this compound had higher activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent against tuberculosis .
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards ovarian cancer cells while sparing normal cells. The mechanism involved modulation of cell survival pathways, leading to increased apoptosis in cancerous cells .
  • Biochemical Probing :
    • Research highlighted its use as a biochemical probe in enzyme inhibition studies, where it effectively inhibited specific enzyme activities linked to disease pathways .

Mechanism of Action

The mechanism of action of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The pyridinecarboximidamide moiety can also interact with nucleophilic sites on proteins, contributing to its biological activity .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

The compound’s analogs with carboximidamide groups at different pyridine positions exhibit distinct physicochemical and biological behaviors:

Compound Name Pyridine Position Benzyl Substituent Key Properties/Applications Suppliers/References
N'-[(4-Nitrobenzyl)oxy]-2-pyridinecarboximidamide 2 4-Nitro Higher steric hindrance due to the 2-position; potential for asymmetric reactivity. Not explicitly listed in provided sources
N'-[(4-Nitrobenzyl)oxy]-3-pyridinecarboximidamide 3 4-Nitro Reduced steric constraints compared to 2-position isomer; used in coordination chemistry. 1 supplier
(Z)-N'-[(4-Nitrophenyl)methoxy]-4-pyridinecarboximidamide 4 4-Nitro Enhanced symmetry; broader applications in supramolecular assemblies. 2 suppliers

Key Findings :

  • The 4-position isomer’s symmetry facilitates crystallographic studies and supramolecular interactions .
  • Synthetic Accessibility : The 3- and 4-position isomers are more readily available commercially, suggesting streamlined synthesis routes compared to the 2-position derivative .

Substituent Variations on the Benzyl Group

Replacing the 4-nitrobenzyl group with other substituents alters electronic and steric profiles:

Compound Name Benzyl Substituent Key Properties/Applications References
This compound 4-Nitro Strong electron-withdrawing effects; stabilizes negative charge in amidine group.
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluoro Electron-withdrawing fluorine enhances hydrogen-bonding capacity; used in enzyme inhibition studies.
Pyridine-4-carboxamidoxime N-oxide N/A (Oxime and N-oxide) Polar functional groups promote hydrogen bonding; crystallizes in layered supramolecular structures.

Key Findings :

  • Nitro vs. Fluoro Substituents : The 4-nitro group increases acidity of the amidine NH compared to the 2-fluoro analog, which instead prioritizes dipole interactions .
  • Functional Group Diversity : The oxime and N-oxide in Pyridine-4-carboxamidoxime N-oxide enhance solubility in polar solvents, contrasting with the nitrobenzyl derivatives’ preference for hydrophobic environments .

Hydrogen Bonding and Supramolecular Behavior

  • This compound: The nitro group participates in weak C–H···O interactions, while the amidine NH acts as a hydrogen bond donor. This dual functionality supports layered crystal packing .
  • Pyridine-4-carboxamidoxime N-oxide : The oxime and N-oxide groups form robust O–H···N and N–O···H bonds, resulting in a 3D supramolecular network .

Biological Activity

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a nitrobenzyl ether and a carboximidamide functional group. Its molecular formula is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. The presence of the nitro group enhances its electron-withdrawing capacity, which may play a role in its biological interactions.

Antimicrobial Properties

One of the primary areas of research regarding this compound is its antimicrobial activity. A study investigated various derivatives of pyridine carboxamidrazones, revealing that certain compounds exhibited significant activity against Mycobacterium tuberculosis, including resistant strains. The results indicated that the 2-pyridyl-substituted carboxamidrazones were more effective than their 4-pyridyl counterparts, suggesting that structural modifications can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundActivity Level
This compoundModerate
2-Pyridyl carboxamidrazoneHigh
4-Pyridyl carboxamidrazoneLow

Enzyme Interactions

This compound has been explored as a biochemical probe due to its ability to interact with specific biological targets, including histone methyltransferases (HMTs). HMTs are crucial for regulating gene expression through histone modifications. The compound's potential to modulate these enzymes could have implications for cancer therapy and epigenetic regulation .

Case Studies and Research Findings

In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities. The findings highlighted that compounds with increased lipophilicity showed improved permeability across cell membranes, enhancing their potential as therapeutic agents .

Another investigation focused on the compound's role in inhibiting specific HMTs linked to tumorigenesis. The results demonstrated that certain derivatives could effectively reduce H3K27 trimethylation levels in cancer cell lines, suggesting their utility in cancer treatment strategies .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialModerate activity against M. tuberculosis
HMT InhibitionReduced H3K27me3 levels in cancer cells
Enzyme InteractionPotential biochemical probe for HMTs

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